

Meta-analysis of clinical trials involving Elacytarabine in hematological malignancies

Author: BenchChem Technical Support Team. **Date:** December 2025

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Elacytarabine in Hematological Malignancies: A Comparative Clinical Trial Analysis

For Researchers, Scientists, and Drug Development Professionals

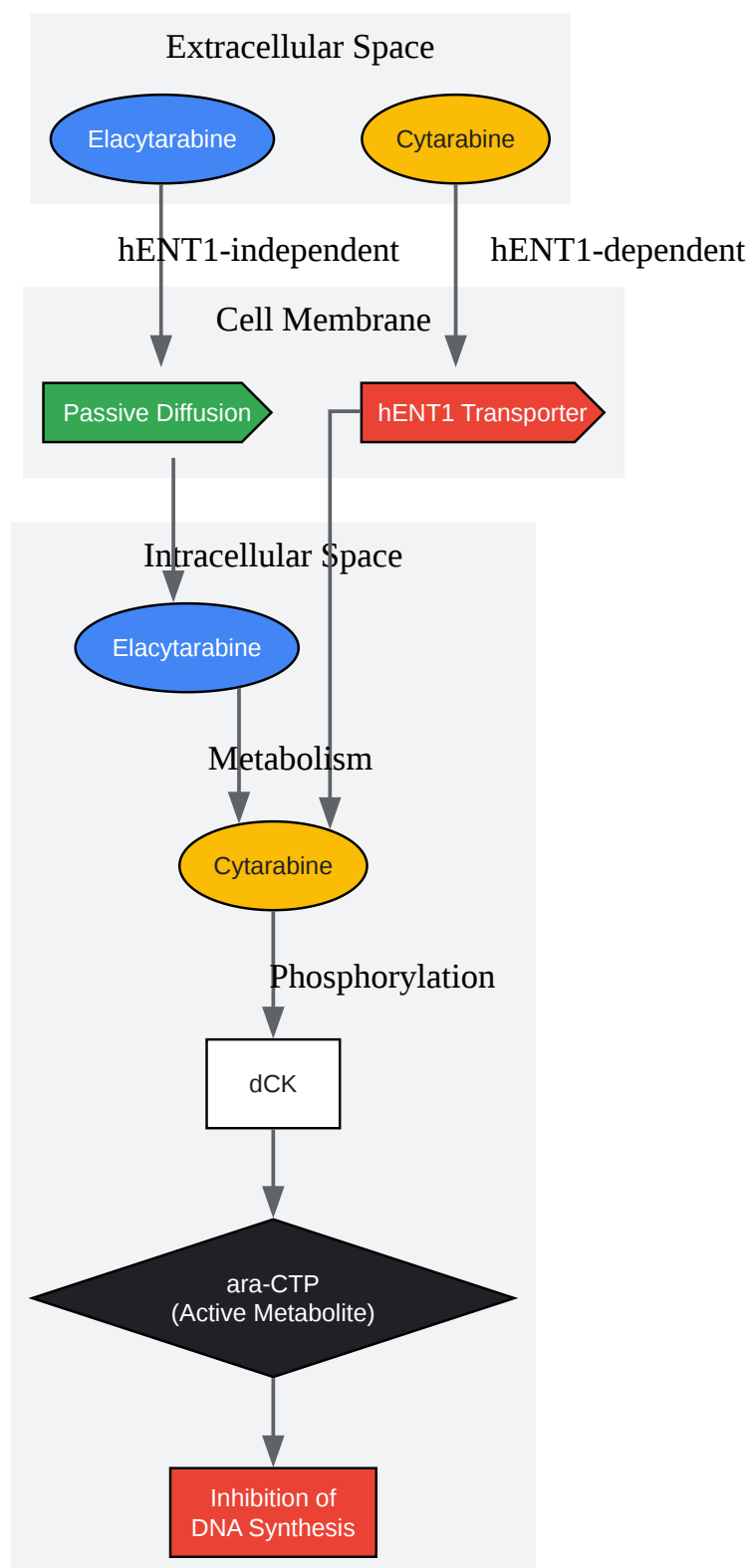
This guide provides a comparative analysis of **Elacytarabine**, a novel cytotoxic nucleoside analogue, based on clinical trial data in hematological malignancies, primarily focusing on Acute Myeloid Leukemia (AML). **Elacytarabine** was developed to overcome key resistance mechanisms associated with the standard-of-care chemotherapy agent, cytarabine.

Mechanism of Action: Elacytarabine vs. Cytarabine

Elacytarabine is a lipophilic 5'-elaidic acid ester of cytarabine.[1][2] This structural modification allows it to circumvent some of the resistance mechanisms that limit the efficacy of cytarabine. [1][2] While both drugs ultimately inhibit DNA synthesis, their cellular uptake and metabolic activation pathways differ significantly.

Cytarabine relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cancer cells.[2][3] Reduced expression of hENT1 is a known mechanism of resistance and is associated with adverse therapeutic outcomes.[3] **Elacytarabine**, due to its lipophilic nature, can enter cells independently of the hENT1 transporter.[2][3]

Once inside the cell, **Elacytarabine** is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP.[1] Ara-CTP is subsequently incorporated into DNA, leading to the inhibition of DNA synthesis and cell death.[4] **Elacytarabine**'s design also offers the advantages of a longer half-life and protection from deactivation by cytidine deaminase (CDA), an enzyme that breaks down cytarabine.[2][5]



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Fig. 1: Cellular uptake and mechanism of action of **Elacytarabine** vs. Cytarabine.

Clinical Efficacy in Relapsed/Refractory AML

Despite the promising preclinical rationale, the clinical efficacy of **Elacytarabine** in late-stage hematological malignancies has been mixed. The largest randomized Phase III study, the CLAVELA trial, did not demonstrate a survival benefit for **Elacytarabine** over the investigator's choice of therapy in patients with relapsed or refractory AML.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Phase III CLAVELA Study: Elacytarabine vs. Investigator's Choice

This international, randomized trial enrolled 381 patients with relapsed or refractory AML.[\[1\]](#)[\[6\]](#)[\[7\]](#) Patients were randomized to receive either **Elacytarabine** or one of seven pre-selected standard salvage regimens chosen by the investigator.[\[6\]](#)[\[7\]](#)

Table 1: Efficacy Outcomes from the Phase III CLAVELA Study[\[6\]](#)[\[7\]](#)

Outcome Metric	Elacytarabine (n=191)	Investigator's Choice (n=190)
Median Overall Survival	3.5 months	3.3 months
Response Rate	23%	21%
Relapse-Free Survival	5.1 months	3.7 months

The study concluded that neither **Elacytarabine** nor any of the seven alternative treatment regimens provided a clinically meaningful benefit in this heavily pre-treated patient population.[\[6\]](#)[\[7\]](#)

Phase II Monotherapy Study

In contrast, an earlier Phase II open-label, non-randomized trial suggested single-agent activity for **Elacytarabine** in patients with advanced AML who had failed at least two prior induction regimens.[\[1\]](#)[\[8\]](#) The outcomes were compared to a historical control group.[\[1\]](#)

Table 2: Efficacy Outcomes from a Phase II Monotherapy Study[\[8\]](#)

Outcome Metric	Elacytarabine (n=61)	Historical Controls (n=594)
Remission Rate	18%	4% (p < 0.0001)
Median Overall Survival	5.3 months	1.5 months
6-Month Survival Rate	43%	Not Reported

It is important to note that comparisons to historical controls can have inherent biases.

Safety and Tolerability

The safety profile of **Elacytarabine** is consistent with that of other cytotoxic chemotherapies used in AML, including cytarabine.[1] The most common Grade 3/4 non-hematological adverse events are predictable and manageable.[8]

Table 3: Common Grade 3/4 Non-Hematological Adverse Events (Phase II Monotherapy)[8]

Adverse Event
Febrile Neutropenia
Hypokalemia
Fatigue
Hyponatremia
Dyspnoea
Pyrexia

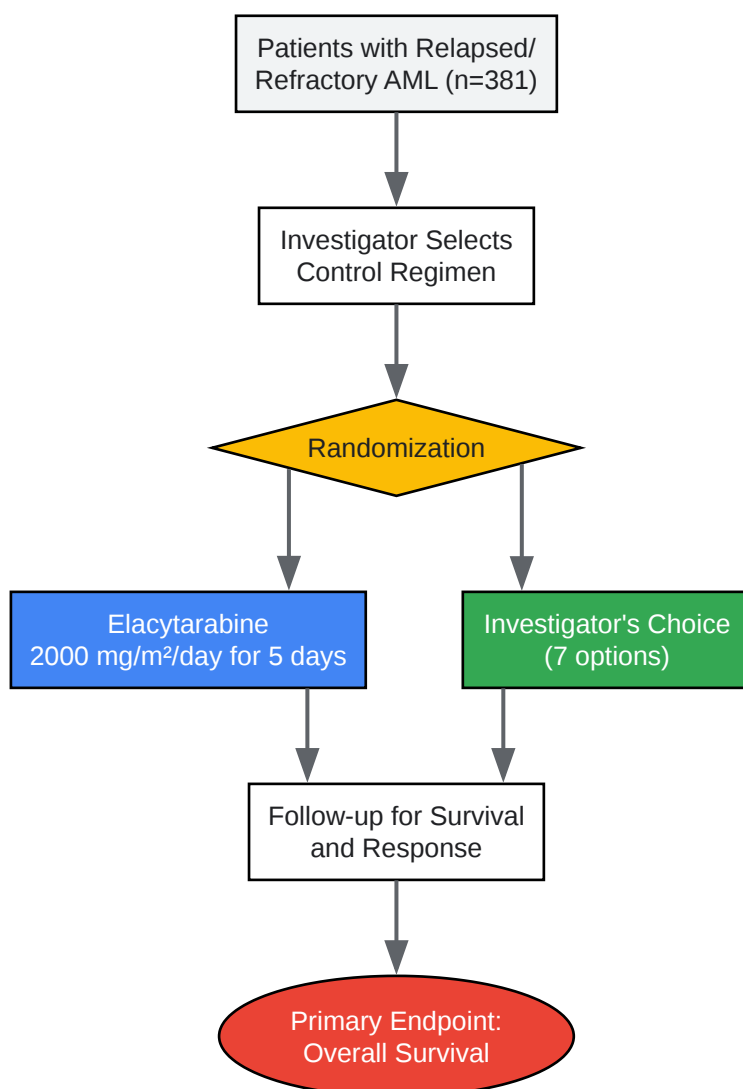
In the Phase III CLAVELA trial, patients in the **Elacytarabine** arm experienced more side effects such as liver problems, headaches, and high levels of cholesterol and potassium in the blood compared to the control group.[9]

Experimental Protocols

Phase III CLAVELA Study (NCT01147939)

- Study Design: International, randomized, open-label, multicenter Phase III trial.[6][10]

- Patient Population: 381 patients with relapsed or refractory AML.[6][7]
- Intervention Arm: **Elacytarabine** administered at a dose of 2000 mg/m²/day by continuous intravenous infusion for 5 days.[1]
- Control Arm: Investigator's choice of one of seven commonly used AML salvage regimens.[6][7] The investigator selected the control treatment for each patient before randomization.[6][7]
- Primary Endpoint: Overall Survival (OS).[6][7]
- Secondary Endpoints: Response rate, relapse-free survival.[6][7]



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Fig. 2: Simplified workflow of the Phase III CLAVELA clinical trial.

Phase II Monotherapy Study

- Study Design: Open-label, non-randomized, multicenter Phase II trial.[1]
- Patient Population: 61 patients with relapsed or refractory AML who had previously failed at least two induction regimens.[1]
- Intervention: **Elacytarabine** administered intravenously at a dose of 2000 mg/m² per day continuously for 5 days of a 3-week cycle.[1][8]
- Comparator: A group of 594 historical controls with relapsed/refractory AML.[1]
- Primary Endpoints: Remission rate and 6-month survival.[8]

Conclusion

Elacytarabine was developed with a strong scientific rationale to overcome cytarabine resistance in hematological malignancies.[1] While early phase trials showed promise, the pivotal Phase III CLAVELA study did not demonstrate a superiority of **Elacytarabine** over standard salvage therapies for relapsed or refractory AML.[1][6][7] The discordance between the Phase II and Phase III results highlights the challenges of drug development in this patient population and the limitations of comparing to historical controls. Future research may explore **Elacytarabine** in combination with other agents or in different patient subgroups.[1][2] However, based on the current evidence, **Elacytarabine** has not shown a significant clinical benefit over existing treatment options for late-stage AML.[6][7]

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- To cite this document: BenchChem. [Meta-analysis of clinical trials involving Elacytarabine in hematological malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009605#meta-analysis-of-clinical-trials-involving-elacytarabine-in-hematological-malignancies]

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